![molecular formula C20H34O4 B3369330 Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]- CAS No. 2315-62-0](/img/structure/B3369330.png)

Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-

Vue d'ensemble

Description

Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]-, also known as DBTOB, is a chemical compound . It is a common environmental pollutant showing weak estrogenic effects . It has been shown to cause harm to the male reproductive system of vertebrates, particularly among aquatic species where gonadal intersex, altered sex ratios, and reduced gonad size have been observed .

Synthesis Analysis

The synthesis of DBTOB involves several steps :Molecular Structure Analysis

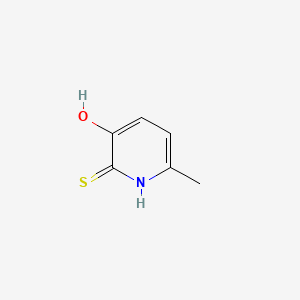

The molecular formula of DBTOB is C20H34O4 . Its molecular weight is 338.48 daltons . The canonical SMILES representation is CC©©CC©©C1=CC=C(C=C1)OCCOCCOCCO .Physical And Chemical Properties Analysis

DBTOB has a boiling point of 373.1°C at 760 mmHg . Its density is 0.984 g/cm³ . It exhibits strong hydrogen bonding with water molecules in a temperature-dependent manner .Applications De Recherche Scientifique

Molecular Homogeneity Studies

- Preparation of para-t-octylphenoxypoly(ethoxy)ethanols: Significant advancements have been made in preparing molecularly homogeneous materials composed of para- (1,1,3,3-tetramethylbutyl) -phenoxypoly(ethoxy) ethanols (p-t-OPEn), demonstrating over 95% purity of a single molecular species in multi-gram quantities (Mansfield & Locke, 1964).

Catalytic Activity in Ethanol Dehydration

- Catalytic Activity in Ethanol Conversion: A study explored the conversion of ethanol over commercial aluminas and a silica-alumina, revealing that ethanol converts into ethylene with high selectivity at certain temperatures and conditions. This study provides valuable insights into the catalytic processes involving ethanol (Phung et al., 2014).

Antioxidant Activity and Structural Analysis

- Antioxidant Activity of Ethanol Extracts: The ethanolic extract from the Protea hybrid ‘Susara’ was studied for its chemical composition, phenolic contents, and antioxidant activity. This research contributes to understanding the potential applications of ethanol extracts in various industries, including food preservation and pharmaceuticals (León et al., 2014).

Surfactant Research

- Surfactant Effects on Penetration: The impact of octylphenoxy surfactants on the penetration of NAA through tomato fruit cuticles was examined, showcasing the influence of these surfactants in agricultural applications (Knoche & Bukovac, 1993).

Surface Chemistry and Decomposition Studies

- Decomposition and Protonation on TiO2 Surfaces: Research on the decomposition and protonation of surface ethoxy groups on TiO2(110) adds significant knowledge to the field of surface chemistry, particularly in understanding the interactions and transformations of ethoxy species (Gamble et al., 1996).

Liquid Crystal Design

- Biomolecular Interface Design with Liquid Crystals: An investigation into nematic liquid crystals formed from mixturesof 4‐cyano‐4′‐pentylbiphenyl and oligomeric ethylene glycol revealed insights into the design of liquid crystals for biological interfaces. This research has implications for creating biologically relevant chemical interfaces in various applications (Yang et al., 2010).

RNase Mimicry and Oligonucleotide Conjugation

- Study on Zn2+ Complexes as Artificial RNases: The effect of oligonucleotide conjugation on the selectivity of Zn2+ complexes toward uridine sites was investigated, contributing to the development of artificial RNases and expanding understanding in the field of nucleic acid chemistry (Niittymäki et al., 2013).

Synthesis and Characterization of Liquid Crystalline Monomers

- New Liquid Crystalline Monomers: Research into the synthesis and characterization of new liquid crystalline fumarate and maleate monomers with symmetrical mesogens provides valuable insights into the field of materials science, particularly in the study of photoresponsive materials (한양규 & 김경민, 1999).

Photophysical and Photochemical Properties

- Study of Zinc Phthalocyanines: The synthesis and investigation of zinc phthalocyanines bearing fluoro-functionalized substituents expanded knowledge in the area of photophysical and photochemical properties, with implications for various applications including solar energy and photocatalysis (Aktaş et al., 2014).

Ethyl Ethanoate Synthesis and Catalysis

- Kinetics and Mechanism of Ethyl Ethanoate Synthesis: Detailed studies on the synthesis of ethyl ethanoate using a Cu/Cr2O3 catalyst provided valuable insights into the kinetics and mechanisms of this industrially relevant process (Colley et al., 2005).

Ethanol Conversion and Zeolite Catalysts

- **Ethanol Conversionon HZSM-5 Modified Zeolite:** In situ spectrokinetic studies on the conversion of ethanol on zeolite catalysts revealed the importance of ethoxy groups and polyene structures as key intermediates. This research adds to the understanding of ethanol conversion processes on catalysts, which is critical in various industrial applications (Tret’yakov et al., 2013).

Synthesis and Catalytic Activity of Phthalocyanine Complexes

- Synthesis of Co(II), Fe(II) Phthalocyanine Complexes: The study focused on the synthesis of new phthalocyanine complexes and their application as catalysts in cyclohexene oxidation. This research contributes to the field of catalysis and materials science, providing insights into the development of efficient and selective catalysts (Saka et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-19(2,3)16-20(4,5)17-6-8-18(9-7-17)24-15-14-23-13-12-22-11-10-21/h6-9,21H,10-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOHNJXENGJYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880690 | |

| Record name | Triton X-100.3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanol, 2-[2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]- | |

CAS RN |

2315-62-0 | |

| Record name | 4-Octylphenol triethoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octoxynol-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triton X-100.3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OCTOXYNOL-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V772YP1HVB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bithiophene]-4,4'-dimethanol](/img/structure/B3369284.png)

![4H,6H-Dithieno[3,4-c:3',4'-e]oxepin](/img/structure/B3369286.png)